molecular formula C11H15N5O4 B12383411 N6-Methyladenosine-13C3

N6-Methyladenosine-13C3

Cat. No.: B12383411
M. Wt: 284.25 g/mol
InChI Key: VQAYFKKCNSOZKM-RXGWUJLNSA-N
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Description

N6-Methyladenosine-13C3 is a labeled form of N6-methyladenosine, a methylated nucleoside found in RNA. The methylation occurs at the nitrogen-6 position of adenine. This modification is one of the most common and abundant in eukaryotic mRNA and plays a crucial role in regulating gene expression and various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyladenosine-13C3 involves the incorporation of carbon-13 isotopes into the adenine ring. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The key steps include the methylation of adenine at the nitrogen-6 position and the incorporation of carbon-13 isotopes using labeled reagents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity. The process may include purification steps such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N6-Methyladenosine-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-hydroperoxymethyladenosine, while substitution reactions can produce various N6-substituted adenosine derivatives .

Scientific Research Applications

N6-Methyladenosine-13C3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand RNA modifications and their effects on cellular processes.

    Biology: Helps in studying the role of RNA methylation in gene expression and regulation.

    Medicine: Investigated for its potential in cancer research, particularly in understanding tumor progression and developing targeted therapies.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

N6-Methyladenosine-13C3 exerts its effects by modifying RNA molecules, which in turn affects their stability, splicing, translation, and degradationKey molecular targets include methyltransferases (writers), demethylases (erasers), and RNA-binding proteins (readers) that regulate the addition, removal, and recognition of the methyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-Methyladenosine-13C3 is unique due to the incorporation of carbon-13 isotopes, making it a valuable tool for tracing and studying RNA modifications in various biological systems. This isotopic labeling allows for precise detection and quantification in metabolic studies, providing insights into the dynamics of RNA methylation .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

284.25 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1

InChI Key

VQAYFKKCNSOZKM-RXGWUJLNSA-N

Isomeric SMILES

[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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